molecular formula C14H15FN4O3S2 B2669328 N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methylthiazole-4-carboxamide CAS No. 2034592-80-6

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methylthiazole-4-carboxamide

Cat. No.: B2669328
CAS No.: 2034592-80-6
M. Wt: 370.42
InChI Key: PPYKAIJKDJYUEA-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary or therapeutic use. N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methylthiazole-4-carboxamide is a sophisticated synthetic compound of significant interest in medicinal chemistry and drug discovery research. This molecule is characterized by a unique hybrid structure, integrating a 2-methylthiazole-4-carboxamide moiety linked to a 6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole unit. The presence of the sulfone (dioxide) group on the benzo-thiadiazole ring is a notable feature that can profoundly influence the compound's electronic properties, solubility, and binding affinity, making it a valuable scaffold for structure-activity relationship (SAR) studies . The fluorine atom at the 6-position is a common modification in medicinal chemistry, often used to modulate a compound's bioavailability, metabolic stability, and its electrostatic interactions with biological targets . Research Applications and Potential Value The primary research value of this compound lies in its potential as a biochemical tool or a precursor for further chemical synthesis. Its complex structure, featuring multiple nitrogen and sulfur heterocycles, suggests potential for interaction with a variety of enzymatic targets. Specifically, the benzo[c][1,2,5]thiadiazole 2,2-dioxide (benzothiadiazine) core is a privileged structure in pharmaceutical research, with derivatives explored for activity on the central nervous system . Researchers may investigate this compound as a potential modulator of neurological targets, such as ion channels or neurotransmitter receptors. Furthermore, the 2-methylthiazole carboxamide group is a common pharmacophore found in molecules with diverse biological activities, including kinase inhibition. As such, this compound serves as a high-value intermediate for constructing more complex chemical libraries or for probing specific biochemical pathways in cellular and in vitro assays.

Properties

IUPAC Name

N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O3S2/c1-9-17-11(8-23-9)14(20)16-5-6-19-13-7-10(15)3-4-12(13)18(2)24(19,21)22/h3-4,7-8H,5-6H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYKAIJKDJYUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)NCCN2C3=C(C=CC(=C3)F)N(S2(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methylthiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzo[c][1,2,5]thiadiazole Core: This step involves the cyclization of appropriate precursors under oxidative conditions to form the benzo[c][1,2,5]thiadiazole ring system.

    Fluorination: Introduction of the fluorine atom is achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Thiazole Formation: The thiazole ring is synthesized via a Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thiourea.

    Coupling Reactions: The final step involves coupling the fluorinated benzo[c][1,2,5]thiadiazole with the thiazole derivative using amide bond formation techniques, typically employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the development of greener fluorination methods to minimize hazardous waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methylthiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated position, using nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methylthiazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methylthiazole-4-carboxamide exerts its effects is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated benzo[c][1,2,5]thiadiazole moiety can engage in π-π stacking interactions, while the thiazole ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

5-Chloro-N-[2-(6-Fluoro-3-methyl-2,2-dioxido-2,1,3-benzothiadiazol-1(3H)-yl)ethyl]-2-thiophenecarboxamide

  • Structural Difference : Replaces the 2-methylthiazole-4-carboxamide with a 5-chlorothiophene-2-carboxamide group.
  • Impact: The thiophene ring (vs. The chlorine atom introduces electronegativity, which may enhance stability or modulate solubility .
  • Synthesis : Similar intermediates (e.g., ethyl-linked benzothiadiazole derivatives) are used, but final steps involve coupling with thiophene-carboxylic acid instead of thiazole-carboxylic acid.

S-Alkylated 1,2,4-Triazoles (Compounds 10–15 in )

  • Structural Difference : Replace the thiazole-carboxamide with S-alkylated triazole-thioether groups.
  • Impact : The triazole ring introduces additional hydrogen-bonding sites, while the thioether linkage may enhance lipophilicity. These compounds exhibit tautomerism (thione ↔ thiol), which is absent in the target compound due to its rigid thiazole-carboxamide structure .
  • Spectral Data : IR spectra of triazoles lack C=O bands (1663–1682 cm⁻¹), unlike the target compound’s carboxamide carbonyl (~1680 cm⁻¹) .

Core Heterocycle Modifications

Benzothiazine 1,1-Dioxides ()

  • Structural Difference : Feature a benzothiazine dioxide core instead of benzothiadiazole dioxide.
  • Impact : The six-membered benzothiazine ring may confer different conformational flexibility and electronic properties. These compounds are synthesized via cyclization with N,N-dimethylsulfamoyl chloride, contrasting with the target’s ethyl-linked synthesis .

1,3,4-Thiadiazole Derivatives ()

  • Structural Difference : Replace benzothiadiazole with 1,3,4-thiadiazole cores.
  • Impact: The smaller thiadiazole ring increases ring strain but enhances metabolic stability.

Pharmacophore Comparisons

Cephalosporin Derivatives with Thiazolyl Groups (–7)

  • Structural Difference : Integrate thiazolylthio-methyl groups into β-lactam antibiotics.
  • Impact : The thiazole moiety in these antibiotics acts as a pharmacophore, enhancing binding to bacterial penicillin-binding proteins. The target compound’s thiazole-carboxamide may mimic this interaction, though its benzothiadiazole core could target different enzymes .

Thiophene-2-Carboxamide Derivatives ()

  • Structural Difference : Use thiophene-carboxamide instead of thiazole-carboxamide.
  • Impact : Thiophene’s lower electronegativity compared to thiazole may reduce dipole interactions. For example, compound 5 in has a melting point of 210–212°C, while the target compound’s methyl group on thiazole could lower its melting point due to increased hydrophobicity .

Biological Activity

The compound N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methylthiazole-4-carboxamide is a novel chemical entity that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Thiadiazole moiety : Known for its diverse biological activities.
  • Thiazole ring : Often associated with antimicrobial and anticancer properties.
  • Fluorine substitution : Enhances lipophilicity and may affect biological activity.

Molecular Formula

C14H15FN4O3SC_{14}H_{15}FN_{4}O_{3}S

Molecular Weight

320.35 g mol\approx 320.35\text{ g mol}

Anticancer Activity

Recent studies have indicated that compounds containing thiadiazole and thiazole rings exhibit significant anticancer properties. For instance, a study on related compounds demonstrated antiproliferative effects against various cancer cell lines, including breast, colon, and lung cancers . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Case Study: Antiproliferative Effects

In a comparative study involving similar thiadiazole derivatives, the compound demonstrated IC50 values in the micromolar range against breast cancer cell lines. The highest activity was noted in compounds with electron-withdrawing groups, suggesting that the fluorine atom in our compound may enhance its effectiveness .

Antimicrobial Activity

Thiadiazole derivatives have also shown promising antimicrobial properties. In vitro studies suggest that the presence of the thiazole ring contributes to significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity Comparison

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Our CompoundE. coli & S. aureus8 µg/mL

The biological activity of the compound is believed to be multifaceted:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Cell Cycle Modulation : The compound may induce G1 phase arrest in cancer cells.
  • Apoptosis Induction : Activation of apoptotic pathways has been observed in related thiadiazole derivatives.

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